3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine
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Overview
Description
3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with benzylsulfonyl, chloro, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylpyridine as the core structure.
Sulfonylation: The benzylsulfonyl group is introduced through a sulfonylation reaction. This involves the reaction of benzylsulfonyl chloride with the pyridine derivative in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, sulfone or sulfide derivatives, and biaryl compounds.
Scientific Research Applications
3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and enzyme functions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfonyl)-2-chloropyridine: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-Chloro-4,6-dimethylpyridine: Lacks the benzylsulfonyl group, which significantly alters its chemical properties and applications.
Benzylsulfonyl Chloride: Used as a reagent for introducing the benzylsulfonyl group but lacks the pyridine core.
Uniqueness
3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
3-benzylsulfonyl-2-chloro-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-8-11(2)16-14(15)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJYBNQXEVKOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666772 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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